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Compound of Interest

Compound Name: 2-(Methylthio)benzoic acid

Cat. No.: B188887 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)benzoic acid, a compound of interest for researchers, scientists, and

professionals in the field of drug development. This document presents a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

complete with experimental protocols and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties
2-(Methylthio)benzoic acid, also known as o-(methylthio)benzoic acid, is an organic

compound with the chemical formula C₈H₈O₂S. It possesses a molecular weight of 168.21

g/mol and its structure is characterized by a benzoic acid core with a methylthio group at the

ortho position.

Key Properties:

CAS Number: 3724-10-5

Molecular Formula: C₈H₈O₂S

Molecular Weight: 168.21 g/mol

Melting Point: 169-173 °C
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Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and MS data for 2-
(Methylthio)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 2-(Methylthio)benzoic acid provide detailed information about

its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for 2-(Methylthio)benzoic Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.10 dd ~7.8, 1.5 H-6

~7.50 ddd ~8.0, 7.5, 1.5 H-4

~7.30 d ~8.0 H-3

~7.15 ddd ~7.8, 7.5, 1.0 H-5

~2.50 s - -SCH₃

~11.0 (variable) br s - -COOH

Note: Predicted data based on spectral databases and analysis of similar compounds. Actual

values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Methylthio)benzoic Acid
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Chemical Shift (δ) ppm Assignment

~170.0 -COOH

~142.0 C-2

~133.0 C-6

~132.0 C-4

~127.0 C-1

~126.0 C-5

~124.0 C-3

~15.0 -SCH₃

Note: Predicted data based on spectral databases and analysis of similar compounds. Actual

values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Methylthio)benzoic acid shows characteristic absorption bands for the

carboxylic acid and thioether functional groups.

Table 3: FT-IR Spectroscopic Data for 2-(Methylthio)benzoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, s O-H stretch (Carboxylic acid)

~3000 m C-H stretch (Aromatic)

~2920 w C-H stretch (Aliphatic)

~1700 s C=O stretch (Carboxylic acid)

~1600, ~1470 m C=C stretch (Aromatic ring)

~1300 m C-O stretch

~920 Broad, m O-H bend (out-of-plane)

~750 s C-H bend (ortho-disubstituted)

~650 w C-S stretch

s = strong, m = medium, w = weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2-(Methylthio)benzoic acid
shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2-(Methylthio)benzoic Acid

m/z Relative Intensity (%) Proposed Fragment Ion

168 High [M]⁺

153 Moderate [M - CH₃]⁺

121 High [M - SCH₃]⁺

93 Moderate [C₆H₅O]⁺

77 Moderate [C₆H₅]⁺
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A solution of 2-(Methylthio)benzoic acid (5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of 2-(Methylthio)benzoic acid is finely ground with ~100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-(Methylthio)benzoic acid is prepared in a volatile

organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester

(e.g., methyl ester) may be performed to improve chromatographic performance.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature

(e.g., 280 °C).

Carrier Gas: Helium.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 amu.

Ion Source Temperature: 230 °C.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

compound like 2-(Methylthio)benzoic acid.
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Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(Methylthio)benzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188887#spectroscopic-data-of-2-methylthio-benzoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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